
S-Octyl phenylethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Octyl phenylethanethioate: is an organic compound belonging to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-Octyl phenylethanethioate can be synthesized through the esterification of phenylethanethiol with octanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the thioester bond. The general reaction scheme is as follows:
Phenylethanethiol+OctanolAcid CatalystS-Octyl phenylethanethioate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and selectivity. Additionally, solvent extraction and purification techniques are employed to isolate the desired product from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-Octyl phenylethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols and alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The thioester group in this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alkoxides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Corresponding substituted thioesters
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Octyl phenylethanethioate is used as a precursor in the synthesis of various organic compounds. Its unique thioester functional group makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity. Thioesters are known to interact with enzymes involved in metabolic pathways, making them useful tools in biochemical studies.
Medicine: The compound’s ability to undergo specific chemical reactions makes it a candidate for drug development. Researchers are exploring its potential as a prodrug, where the thioester bond can be cleaved to release active pharmaceutical agents.
Industry: this compound is used in the production of specialty chemicals and fragrances. Its unique odor profile makes it valuable in the formulation of perfumes and flavoring agents.
Wirkmechanismus
The mechanism of action of S-Octyl phenylethanethioate involves its interaction with molecular targets through its thioester functional group. The sulfur atom in the thioester bond can form covalent bonds with nucleophilic residues in proteins and enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
- S-Methyl phenylethanethioate
- S-Butyl phenylethanethioate
- S-Octyl acetate
Comparison: S-Octyl phenylethanethioate is unique due to its longer alkyl chain compared to S-Methyl and S-Butyl phenylethanethioate. This longer chain can influence its solubility, reactivity, and interaction with biological targets. Compared to S-Octyl acetate, the presence of the sulfur atom in this compound imparts different chemical properties, such as increased nucleophilicity and the ability to form stronger covalent bonds with proteins.
Eigenschaften
CAS-Nummer |
56986-78-8 |
|---|---|
Molekularformel |
C16H24OS |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
S-octyl 2-phenylethanethioate |
InChI |
InChI=1S/C16H24OS/c1-2-3-4-5-6-10-13-18-16(17)14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3 |
InChI-Schlüssel |
YZYDLWLTQQXTSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
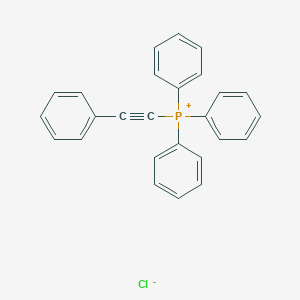
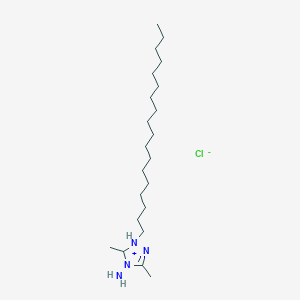
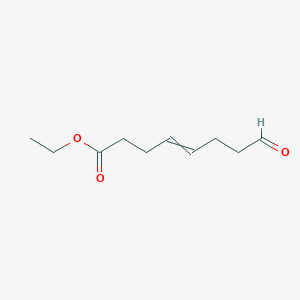
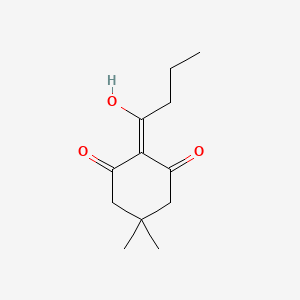
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)


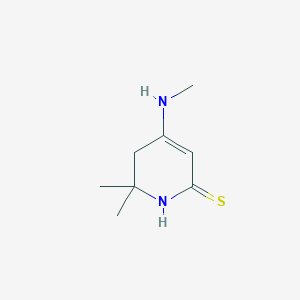

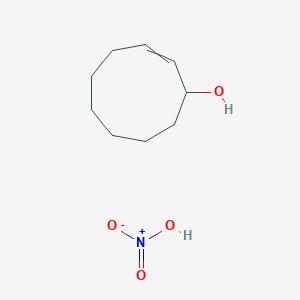
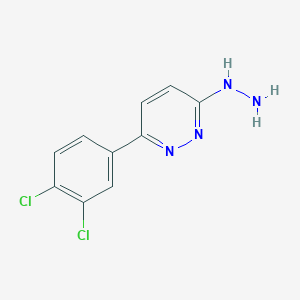
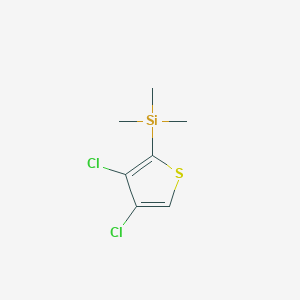
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
